molecular formula C18H19BrClNO2 B13766392 3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide CAS No. 57543-22-3

3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

Cat. No.: B13766392
CAS No.: 57543-22-3
M. Wt: 396.7 g/mol
InChI Key: PIFVKYINWZCIFD-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a dimethoxy substitution on the isoquinoline ring, and a bromide ion. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 6,7-dimethoxy-1-tetralone.

    Formation of Isoquinoline Ring: The key step involves the formation of the isoquinoline ring through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Quaternization: The resulting isoquinoline derivative is then quaternized with methyl bromide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and neuroprotective effects.

    Medicine: The compound is explored for its potential therapeutic applications, including the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which can influence its reactivity and biological activity. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, providing distinct therapeutic potential.

Properties

CAS No.

57543-22-3

Molecular Formula

C18H19BrClNO2

Molecular Weight

396.7 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H18ClNO2.BrH/c1-21-17-9-13-8-16(7-12-3-5-15(19)6-4-12)20-11-14(13)10-18(17)22-2;/h3-6,9-11,16H,7-8H2,1-2H3;1H

InChI Key

PIFVKYINWZCIFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=C(C=C3)Cl)OC.[Br-]

Origin of Product

United States

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